molecular formula C7H8ClN B1590430 2-(Chloromethyl)-3-methylpyridine CAS No. 4377-43-9

2-(Chloromethyl)-3-methylpyridine

Cat. No. B1590430
CAS RN: 4377-43-9
M. Wt: 141.6 g/mol
InChI Key: YRQHBXNPVQOISM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylpyridine is a chemical compound with the empirical formula C6H6ClN . It is also known as 2-Picolyl chloride hydrochloride . It is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-3-methylpyridine or similar compounds often involves the reaction of chloromethyl group . For instance, the new thioether compound with benzimidazole moiety is the critical reaction intermediate of the anti-ulcer drug lansoprazole . Another example is the reaction of 2- (chloromethyl)-pyridine derivatives with 1- (4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide .

Scientific Research Applications

Antibacterial Activity of 2-Chloromethyl-1-H-Benzimidazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-Chloromethyl-1-H-benzimidazole derivatives have been synthesized and screened for their antibacterial activity .
  • Methods of Application: 2-Chloromethyl-1-H-benzimidazole was prepared by condensing 2-chloromethyl-1-h-benzimidazole with different aromatic amines and heterocyclic compounds. The synthesized compounds were then screened for their antibacterial activity against Staphylococcus aureus by the well plate method .
  • Results: The synthesized compounds showed antibacterial activity, but the specific results were not provided in the source .

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

  • Scientific Field: Chemical Synthesis
  • Application Summary: 2-(Chloromethyl)pyridine hydrochloride was used as a reagent in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Methods of Application: The compound was used in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
  • Results: The synthesis resulted in a Zn2±sensitive magnetic resonance imaging contrast agent, but the specific results were not provided in the source .

Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). It is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
  • Methods of Application: The compound was synthesized and its COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity were assessed .
  • Results: Preliminary assessment results have made 3-CH2Cl a promising compound for “new” drug development .

Synthesis of Epichlorohydrin

  • Scientific Field: Chemical Synthesis
  • Application Summary: Epichlorohydrin (ECH) is an organochlorine compound and an epoxide. It is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
  • Methods of Application: Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
  • Results: The synthesis resulted in a highly reactive electrophilic compound .

Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). It is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
  • Methods of Application: The compound was synthesized and its COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity were assessed .
  • Results: Preliminary assessment results have made 3-CH2Cl a promising compound for “new” drug development .

Synthesis of Epichlorohydrin

  • Scientific Field: Chemical Synthesis
  • Application Summary: Epichlorohydrin (ECH) is an organochlorine compound and an epoxide. It is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
  • Methods of Application: Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
  • Results: The synthesis resulted in a highly reactive electrophilic compound .

properties

IUPAC Name

2-(chloromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-3-2-4-9-7(6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQHBXNPVQOISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516694
Record name 2-(Chloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-methylpyridine

CAS RN

4377-43-9
Record name 2-(Chloromethyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4377-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 15 g (0.12 mol) of 2,3-dimethylpyridine 1-oxide in 75 ml of chloroform is boiled at reflux and treated as rapidly as possible with 37 ml of trichloroacetyl chloride (it is advantageous to add the acid chloride through the reflux condenser). The reaction mixture is heated under reflux for 2.5 hours, subsequently poured into a mixture of ice and sodium bicarbonate and the resulting solution is washed several times with methylene chloride. The organic phase is dried with sodium sulphate, filtered and concentrated. The residue is chromatographed on silica gel with methylene chloride, the medium pressure flash chromatography method being used and the pressure being produced with nitrogen gas. The 2-chloromethyl-3-methylpyridine obtained is processed directly.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 107.16 g (1 mole) of 2,3-dimethyl-pyridine and 5 g of benzamide in 400 ml of cyclohexane was heated to reflux while adding over 4 hours 130 g (0.56 mole) of trichloroisocyanuric acid (min. 90% available chlorine) in portions and the mixture was stirred for another 7 hours at reflux and then cooled. Under agitation mix with 500 ml of water and 150 ml of 50% potassium hydroxide were added with stirring to obtain a solution. The decanted organic phases were dried over MgSO4 and evaporated to dryness under reduced pressure to obtain 85 g (60%) of 2-chloromethyl-3-methyl pyridine which slowly colored red with a boiling point of 53° to 57° C. at 3 mm H
Quantity
107.16 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F Haviv, RW DeNet, RJ Michaels… - Journal of Medicinal …, 1983 - ACS Publications
Immune complexes have been implicated in the patho-genesis of rheumatiod arthritis. 2-4 The Arthus reaction represents an acute model of imune complex induced inflammation and …
Number of citations: 36 pubs.acs.org
M Pandya, K Kapadiya - Letters in Drug Design & Discovery, 2021 - ingentaconnect.com
Background: The era of drug discovery suggested the designing of “hybrid drugs,” which acquired recognition in the field of medicinal chemistry due to its influential role in preserving …
Number of citations: 4 www.ingentaconnect.com
MK Pandya, PV Dholaria, KM Kapadiya - Russian Journal of Organic …, 2020 - Springer
In the present paper we synthesized 10 unique pyrimidine scaffolds (Lanso Aminopyrimidines) derived from 4-(2,2,2-trifluoroethoxy)-2-(chloromethyl)-3-methylpyridine as a core …
Number of citations: 4 link.springer.com
RG Micetich - Pyridine and Its Derivatives, Volume 14, Part 2 …, 2009 - books.google.com
… gave 2-chloromethyl-6-methylpyridine (57/), 2, 4, 6-trimethylpyridine gave 2-chloromethyl-4, 6-dimethylpyridine (55 o/,,), and 2, 3-dimethylpyridine gave 2-chloromethyl-3-methylpyridine …
Number of citations: 2 books.google.com
M Pandya, K Kapadiya, C Pandit, D Purohit - 2017 - nopr.niscpr.res.in
The present projection associated with a series of “1-(3-(4-((4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-yl) methylamino)phenyl)-4,5-dihydro-5-substituted pyrazolines)” (5a-f, 6a-f, 7a-f) …
Number of citations: 19 nopr.niscpr.res.in
B Chlorides - thieme-connect.com
Method A: A mixture of 11 (20 g, 0.2 mol), 96% H2SO4 (13.8 g), 20% oleum (14.4 g), PCl3 (0.6 g, 6.6 mmol), and DBPO (50 mg, 0.2 mmol) was stirred at 848C in a quartz flask irradiated …
Number of citations: 0 www.thieme-connect.com
CJ Coles - 1970 - wrap.warwick.ac.uk
The chemical similarities and contrasting biochemical properties of piericidin A and ubiquinone are presented and discussed. The former, a penta-substituted pyridine and a metabolite …
Number of citations: 2 wrap.warwick.ac.uk
CH Yadav, V Medarametla - media.neliti.com
Pharmacological class (antisecretory compounds) which is Protonpump inhibitor, and It's used for heartburn, acid reflux and GORD (gastro-oesophageal reflux disease). Rabeprazole is …
Number of citations: 2 media.neliti.com
K Hino, H Nakamura, Y Nagai, H Uno… - Journal of Medicinal …, 1983 - ACS Publications
A series of [(heteroarylamino) phenyl] alkanoic acids havingpyridine, quinoline, or pyrimidine as the heteroaryl moiety was prepared as potential antiinflammatory agents. Among them, 2…
Number of citations: 17 pubs.acs.org
EC Wilkinson, Y Dong, Y Zang, H Fujii… - Journal of the …, 1998 - ACS Publications
We report the resonance Raman (RR) spectra of iron complexes containing the Fe 2 (μ-O) 2 core. Frozen CH 3 CN solutions of the Fe III Fe IV intermediate [Fe 2 (μ-O) 2 L 2 ](ClO 4 ) 3 (…
Number of citations: 85 pubs.acs.org

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